5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
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Overview
Description
5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a complex organic compound with a molecular formula of C22H19ClN4O2S This compound features a phthalazinyl core substituted with a 3-chlorophenylamino group and a dimethylbenzenesulfonamide moiety
Preparation Methods
The synthesis of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinyl core and the sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other phthalazinyl derivatives and sulfonamides. For example:
- 5-{4-[(3-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 5-Amino-3-(4-chlorophenyl)pyrazole
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the phthalazinyl core and the sulfonamide group in 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN4O2S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
5-[4-(3-chloroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-10-11-15(12-20(14)30(28,29)24-2)21-18-8-3-4-9-19(18)22(27-26-21)25-17-7-5-6-16(23)13-17/h3-13,24H,1-2H3,(H,25,27) |
InChI Key |
GMHDUGIQHQUTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)NC |
Origin of Product |
United States |
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